molecular formula C9H9ClFNO2 B13550427 Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate

Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate

Cat. No.: B13550427
M. Wt: 217.62 g/mol
InChI Key: CBJUHJSOOPZLBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H9ClFNO2. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(5-chloro-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include dechlorinated compounds.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-amino-2-(5-chloro-4-fluorophenyl)acetate
  • Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate

Comparison: Methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(5-chloro-2-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3

InChI Key

CBJUHJSOOPZLBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

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